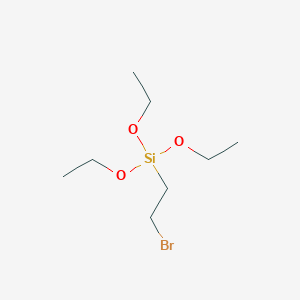
(2-Bromoethyl)(triethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromoethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H19BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromoethyl group and three ethoxy groups attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in different fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(triethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of triethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group in 2-bromoethanol with the triethoxysilane group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(2-Bromoethyl)(triethoxy)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrosilylation Reactions: The ethoxy groups can participate in hydrosilylation reactions, where they react with unsaturated compounds to form new silicon-carbon bonds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Such as platinum or rhodium complexes for hydrosilylation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions can produce silane derivatives with new silicon-carbon bonds.
科学研究应用
(2-Bromoethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: this compound is used in the production of coatings, adhesives, and sealants, as well as in the manufacturing of electronic components.
作用机制
The mechanism of action of (2-Bromoethyl)(triethoxy)silane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, while the ethoxy groups can participate in hydrosilylation reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules.
相似化合物的比较
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a trimethylsilane group instead of triethoxysilane, leading to different reactivity and applications.
(2-Chloroethyl)(triethoxy)silane: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical properties.
Uniqueness
(2-Bromoethyl)(triethoxy)silane is unique due to the presence of both bromoethyl and triethoxysilane groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of applications in research and industry.
属性
IUPAC Name |
2-bromoethyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGHLNIRUYQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCBr)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614324 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37898-04-7 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
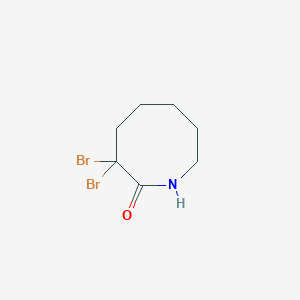



![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

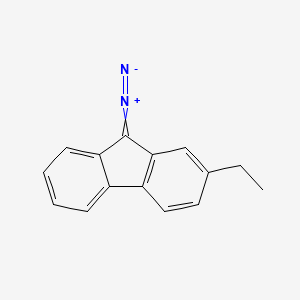
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
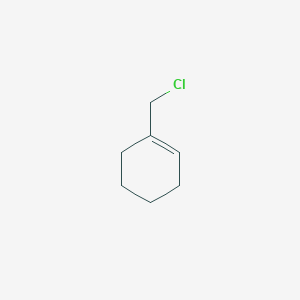

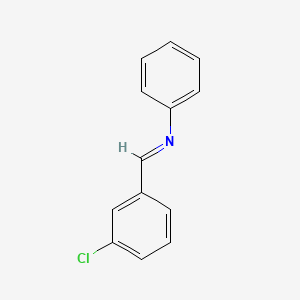
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
